3-(Octyloxy)propan-1-amine

Hydrophilic-lipophilic balance Aqueous solubility Formulation compatibility

3-(Octyloxy)propan-1-amine (CAS 15930-66-2) is a primary aliphatic ether amine with the formula C₁₁H₂₅NO, classified as a 3-alkoxypropylamine. It features an eight-carbon linear alkyl chain linked via an ether oxygen to a 3-aminopropyl group, yielding a molecular weight of 187.32 g/mol.

Molecular Formula C11H25NO
Molecular Weight 187.32 g/mol
CAS No. 15930-66-2
Cat. No. B090719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Octyloxy)propan-1-amine
CAS15930-66-2
Molecular FormulaC11H25NO
Molecular Weight187.32 g/mol
Structural Identifiers
SMILESCCCCCCCCOCCCN
InChIInChI=1S/C11H25NO/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-12H2,1H3
InChIKeyRDCAZFAKCIEASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Octyloxy)propan-1-amine (CAS 15930-66-2): Technical Baseline for Procurement


3-(Octyloxy)propan-1-amine (CAS 15930-66-2) is a primary aliphatic ether amine with the formula C₁₁H₂₅NO, classified as a 3-alkoxypropylamine. It features an eight-carbon linear alkyl chain linked via an ether oxygen to a 3-aminopropyl group, yielding a molecular weight of 187.32 g/mol [1]. This compound belongs to a homologous series used industrially as surfactant intermediates, corrosion inhibitors, flotation collectors, and cutting-fluid additives [2]. The presence of the ether oxygen distinguishes it from simple alkylamines, imparting higher hydrophilicity and modulating surface activity in ways that affect formulation performance [3].

Alkoxypropylamine intermediate with ether oxygen modulation of hydrophilicity vs. simple alkylamines.
C8 linear alkyl chain delivers intermediate HLB and aqueous solubility for formulation flexibility.
Used in surfactant synthesis, corrosion inhibition, metalworking fluids, and mineral flotation.

Why 3-(Octyloxy)propan-1-amine Cannot Be Simply Replaced by Other Alkoxypropylamines


Alkoxypropylamines with different alkyl chain lengths are not functionally interchangeable because the chain length dictates the hydrophilic–lipophilic balance (HLB), aqueous solubility, and surface adsorption kinetics. A shift from a C8 to a C6 chain (3-(hexyloxy)propan-1-amine) reduces hydrophobicity (ΔlogP ≈ 0.8 units) and may compromise micelle formation and substrate wetting, while a shift to C10 (3-(decyloxy)propan-1-amine) or C12 (3-(dodecyloxy)propan-1-amine) increases hydrophobicity to the point of very low water solubility (<0.03% for C10) and elevated melting points, limiting utility in aqueous formulations [1][2]. Furthermore, the ether oxygen in 3-alkoxypropylamines alters surface activity relative to corresponding alkylamines, with the oxygen effect equivalent to a reduction of 3–4 carbon atoms in the hydrophobic chain [3]. These structural factors make direct substitution among chain-length variants a source of performance deviation in end-use applications.

C6
C8
C10
C12
Shifting to a shorter C6 chain reduces hydrophobicity (ΔlogP ≈0.8 units) and may compromise micelle formation and substrate wetting.
Longer C10 or C12 chains drastically lower water solubility (C10 solubility
Chain length also alters adsorption kinetics and thermal properties; performance profiles do not directly transfer across homologs.

Quantitative Differentiation of 3-(Octyloxy)propan-1-amine from Closest Analogs


Aqueous Solubility and logP Differentiation Among C6, C8, C10, and C12 Alkoxypropylamines

3-(Octyloxy)propan-1-amine (C8) occupies a middle position in solubility and lipophilicity within the homologous series. Its predicted logP is 2.49–3.32 and water solubility is ~0.015 g/L [1]. In comparison, the C6 analog (3-(hexyloxy)propan-1-amine) has a lower logP (~1.7–2.0) and higher water solubility, while the C10 analog (3-(decyloxy)propan-1-amine) has logP ≈5.2 and water solubility <0.03% (≈0.0003 g/L) [2], and the C12 analog has solubility <0.1 g/L [3]. The C8 compound provides an intermediate hydrophobicity that balances aqueous dispersibility with sufficient surface activity for emulsification and corrosion inhibition.

Solubility & logP profile
Reported
logP 2.49–3.32 vs C10 ~5.2; solubility ~0.015 g/L (≈50× higher than C10)
Intermediate hydrophobicity supports both aqueous and oil-based formulations without co-solvents.
Predicted values; verify at formulation temperature and pH.
Hydrophilic-lipophilic balance Aqueous solubility Formulation compatibility

Basicity (pKa) Comparison Across Alkoxypropylamine Chain Lengths

The predicted pKa of 3-(octyloxy)propan-1-amine is 10.14 (ChemAxon), indicating it is predominantly protonated at physiological and near-neutral pH [1]. This is slightly higher than the C6 analog (pKa 9.79) and the C10 analog (pKa 9.77), both predicted by ChemAxon [2]. The marginally higher basicity of the C8 compound (ΔpKa ≈ +0.35 vs C6 and C10) suggests a slightly broader pH range of cationic character, which may marginally enhance electrostatic adsorption onto negatively charged surfaces in flotation or corrosion inhibition applications.

Basicity (pKa)
Reported
pKa 10.14 (C8) vs 9.79 (C6) and 9.77 (C10); ΔpKa ≈ +0.35–0.37
Marginally broader cationic pH window may enhance electrostatic adsorption on negatively charged surfaces.
ChemAxon predictions; confirm with experimental titration.
Amine basicity Protonation state pH-dependent activity

Surface Activity Modulation by the Ether Oxygen: Class-Level Comparison with Alkylamines

Funahashi et al. (1982) synthesized a homologous series of 3-alkoxypropylamines and demonstrated that nonionic surfactants derived from these compounds are more hydrophilic than those derived from alkylamines with the same total carbon number. The effect of the additional ether oxygen atom on surface activity was equivalent to decreasing the hydrocarbon chain by approximately 3 to 4 carbon atoms [1]. For 3-(octyloxy)propan-1-amine (C8 + O), this means its surfactant behavior approximates that of a C4–C5 alkylamine derivative, giving it a unique balance of lower CMC and higher water solubility compared to an octylamine-based surfactant.

Ether oxygen effect
Class-level
Hydrophilicity increase equivalent to shortening alkyl chain by 3–4 carbons vs. alkylamine analogs
Enables lower CMC and better water compatibility compared to octylamine-based surfactants.
Class-level inference from poly(oxyethyl)ated derivative studies; review for specific formulation.
Surface tension Critical micelle concentration Hydrophilicity

Boiling Point and Thermal Processability: C8 vs. C6, C10 Analogs

The boiling point of 3-(octyloxy)propan-1-amine is 267.7°C at 760 mmHg, with a flash point of 98.7°C . This places it between the C6 analog (boiling point 229.7°C, flash point 79.4°C) and the C10 analog (boiling point 303.1°C, flash point 116.8°C) [1]. The C8 compound offers a broader liquid handling range than the C6 analog (+38°C boiling point margin, +19°C flash point margin) while remaining distillable at lower temperatures than the C10 analog (−35°C boiling point difference).

Thermal processability
Reported
bp 267.7°C, flash point 98.7°C; Δbp +38°C over C6, −35°C under C10
Intermediate boiling point supports vacuum distillation; flash point >93°C eases storage classification.
Calculated values at 760 mmHg; confirm under process vacuum.
Boiling point Flash point Thermal stability Process safety

Optimal Application Scenarios for 3-(Octyloxy)propan-1-amine Based on Quantitative Differentiation


Water-Based Metalworking Fluid Additive Requiring Balanced Solubility and Lubricity

3-(Octyloxy)propan-1-amine (as 3-aminopropyl octyl ether) has been directly compared with its C10 and C12 analogs as a water-based cutting fluid additive and found to exhibit good lubricity and antimicrobial properties [1]. Its intermediate water solubility (~0.015 g/L) and logP (2.49–3.32) avoid the precipitation issues seen with the highly hydrophobic C10 and C12 ether amines in aqueous formulations, while still providing sufficient surface activity for boundary lubrication [2].

Surfactant Intermediate for Nonionic Ethoxylates with Controlled Hydrophilicity

The ether oxygen in 3-(octyloxy)propan-1-amine reduces the effective hydrophobicity by 3–4 carbon atoms compared to octylamine, allowing formulators to design nonionic surfactants with lower CMC and better water compatibility than alkylamine-based equivalents [3]. This property is particularly valuable in detergent and emulsifier formulations where both low surface tension and aqueous solubility are required.

Corrosion Inhibitor for Mildly Alkaline Aqueous Systems

With a predicted pKa of 10.14, 3-(octyloxy)propan-1-amine remains predominantly cationic at pH < 9, enabling electrostatic adsorption onto negatively charged metal surfaces for corrosion inhibition [4]. Compared to the C6 analog (pKa 9.79), the C8 compound offers a marginally wider cationic pH window, while avoiding the solubility limitations of the C10 analog.

Mineral Flotation Collector with Optimized Chain Length

In iron ore reverse flotation, ether amines with C8–C12 chains serve as silica collectors [5]. 3-(Octyloxy)propan-1-amine provides an intermediate chain length that balances collector strength (favored by longer chains) with selectivity and froth control (favored by shorter chains). Patent literature includes 3-octyloxypropylamine as a component of multi-polar flotation collector formulations [6].

Application
Selection Property
Validation Focus
Water-based metalworking fluid additive
Balanced solubility and boundary lubrication profile
Aqueous compatibility, lubricity, and antimicrobial property evaluation
Nonionic ethoxylate surfactant intermediate
Ether oxygen hydrophilicity modulation
CMC and water compatibility vs. alkylamine-based surfactants
Corrosion inhibitor for mildly alkaline systems
Extended cationic pH window relative to shorter-chain analogs
Electrostatic adsorption and inhibition efficiency on metal surfaces
Mineral flotation collector (iron ore reverse flotation)
Intermediate C8 chain for collector-strength/froth-control balance
Silica selectivity and froth behavior in mineral slurries
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